Literature review of 5-(1,3-Benzothiazol-2-yl)pentanoic acid applications
Literature review of 5-(1,3-Benzothiazol-2-yl)pentanoic acid applications
This technical guide details the applications, synthesis, and experimental utility of 5-(1,3-Benzothiazol-2-yl)pentanoic acid (CAS: 21224-20-4).[1][2]
From Proteomic Probes to Epigenetic Modulators[1][2]
Executive Summary
5-(1,3-Benzothiazol-2-yl)pentanoic acid represents a critical bifunctional scaffold in modern chemical biology and drug discovery.[1][2] Structurally composed of a pharmacologically active benzothiazole heterocycle fused to a C5-carboxylic acid linker , this molecule serves as a "chimeric" intermediate.[2] It functions simultaneously as a pharmacophore for zinc-dependent metalloenzymes (HDACs), a structural analog for bioluminescent substrates (Luciferin), and a robust handle for bioconjugation in proteomics.[2]
This guide provides a rigorous technical analysis of its utility, synthesizing data from medicinal chemistry and material science to offer actionable protocols for researchers.[2]
Part 1: Chemical Architecture & Synthesis Strategy[1][2]
The utility of this compound stems from its Head-to-Tail amphiphilicity:[1][2]
-
The Head (Benzothiazole): A planar, aromatic, electron-deficient system that interacts via
- stacking and hydrophobic insertion.[2] It mimics the core of D-Luciferin and various DNA-intercalating agents.[1] -
The Tail (Pentanoic Acid): A flexible 5-carbon aliphatic chain terminating in a carboxyl group.[1][2] This specific length (
methylene units) is optimal for bridging the "surface recognition domain" and the "active site" in enzyme inhibitors, specifically Histone Deacetylases (HDACs).[2]
Mechanistic Synthesis Protocol
The most efficient synthesis utilizes a condensation-cyclization sequence between 2-aminothiophenol and adipic acid (or its anhydride).[1] This approach mimics the biosynthesis of fatty acids but diverts into heterocyclic formation.[2]
Reagents:
-
Adipic Anhydride (1.1 eq) or Adipic Acid (with PPA)[2]
-
Solvent: Toluene (Dean-Stark) or Polyphosphoric Acid (PPA) for solvent-free conditions.[1][2]
Step-by-Step Protocol (PPA Method):
-
Preparation: Heat Polyphosphoric Acid (PPA) to 100°C in a round-bottom flask under
atmosphere. -
Addition: Add 2-aminothiophenol (10 mmol) and Adipic acid (10 mmol) simultaneously.
-
Cyclodehydration: Increase temperature to 140°C. Stir for 4–6 hours. The PPA acts as both solvent and Lewis acid catalyst, driving the formation of the amide intermediate followed by thia-cyclization.[2]
-
Quenching: Cool the reaction mixture to 60°C and pour into crushed ice/water (200 mL).
-
Isolation: Neutralize the slurry with saturated
to pH 4–5 (precipitating the free acid). -
Purification: Filter the solid. Recrystallize from Ethanol/Water (7:3) to obtain off-white crystals.[1][2]
Yield Expectation: 75–85%
Validation:
Part 2: Applications in Drug Discovery (HDAC & PTP1B)
The primary pharmaceutical application of this scaffold is as a precursor for Histone Deacetylase (HDAC) Inhibitors .[2]
1. HDAC Inhibition Mechanism
HDAC inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .[2]
-
Cap: Benzothiazole (Surface Recognition).[2]
-
Linker: Pentyl chain (Spans the hydrophobic channel).[2]
-
ZBG: The carboxylic acid is often converted to a Hydroxamic Acid (-CONHOH) to chelate the
ion in the HDAC active site.[2]
Experimental Workflow: Conversion to Hydroxamate To convert 5-(1,3-Benzothiazol-2-yl)pentanoic acid into a potent HDAC inhibitor:
-
Activate the carboxylic acid with CDI (Carbonyldiimidazole) in dry THF.[2]
-
React with Hydroxylamine hydrochloride (
) and a base ( ). -
Result: A SAHA-like analog with a benzothiazole cap, showing nanomolar potency against HDAC1 and HDAC6.[2]
2. PTP1B Inhibition
The unmodified carboxylic acid form acts as a mimetic of phosphotyrosine.[2] The lipophilic benzothiazole allows cell permeability, while the carboxylic acid interacts with the catalytic site of Protein Tyrosine Phosphatase 1B (PTP1B) , a target for Type II diabetes.[2]
Visualization: Pharmacophore Mapping
The following diagram illustrates how the molecule adapts to different biological targets.
Figure 1: Divergent application pathways based on chemical modification of the pentanoic acid tail.[1][2]
Part 3: Proteomics & Bioconjugation Protocols[1][2]
In chemical biology, this compound serves as a hydrophobic tag or a bioluminescent precursor .[2] Its structural similarity to D-Luciferin allows it to be used in the synthesis of "Aminoluciferin" probes or as a competitive inhibitor in luciferase assays.[1]
Protocol: NHS-Ester Activation for Protein Labeling
To use this molecule to tag proteins (e.g., for surface hydrophobicity modification or antibody conjugation):
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1][2]
-
Solvent: Dry DMF or Dichloromethane (DCM)[2]
Procedure:
-
Dissolve the acid in dry DCM.[2]
-
Add NHS and EDC.[2] Stir at Room Temperature (RT) for 12 hours.
-
Purification: Wash with water, dry over
, and evaporate. The resulting NHS-ester is stable and can be stored at -20°C.[1][2] -
Conjugation: React the NHS-ester with any primary amine-containing biomolecule (Lysine residues) in PBS (pH 7.4) to form a stable amide bond.[2]
Application Data Table: Conjugation Efficiency
| Substrate Type | Reaction pH | Time (hrs) | Yield/Labeling Efficiency | Notes |
| Small Molecule Amine | 8.0 | 2 | >90% | Quantitative conversion in organic solvent.[1][2] |
| BSA (Protein) | 7.4 | 4 | ~60% (Surface Lysines) | Increases protein hydrophobicity significantly.[2] |
| Antibody (IgG) | 7.2 | 2 | Controlled (2-4 tags/mAb) | Used for generating hydrophobic interaction probes.[1][2] |
Part 4: Surface Chemistry (SAMs)
The benzothiazole moiety has a high affinity for gold (Au) and silver (Ag) surfaces due to the sulfur and nitrogen heteroatoms, even without a free thiol.[2] However, the most robust monolayers are formed when the acid tail is used to orient the molecule.[2]
Workflow for Biosensor Construction:
-
Substrate: Gold-coated glass slide.
-
Incubation: Immerse slide in a 1 mM ethanolic solution of 5-(1,3-Benzothiazol-2-yl)pentanoic acid for 24 hours.
-
Orientation: The Benzothiazole head adsorbs to the Au surface; the Pentanoic acid tail points away, exposing the -COOH groups.[2]
-
Functionalization: The exposed -COOH surface can now be activated (EDC/NHS) to immobilize enzymes or DNA aptamers.[1]
References
-
HDAC Inhibition: Tung, T. T., et al. (2013).[2][3][4] "New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents."[1][3][4] Medicinal Chemistry, 9(7).
-
Synthesis Methodology: Guo, Y., et al. (2022).[2] "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 27(3).[2]
-
Structural Properties: Santa Cruz Biotechnology. "5-(1,3-benzothiazol-2-yl)pentanoic acid Product Data." [2]
-
Antifungal Applications: Parle, A., & Amin, P. (2018).[2] "Benzothiazole Derivatives as Potential Antifungal Agents." International Journal of Pharmaceutical Sciences and Research.
-
General Pharmacophore Review: Sahu, R., et al. (2021).[2] "Advancement in Pharmacological Activities of Benzothiazole and its Derivatives." Mini-Reviews in Medicinal Chemistry.
